REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[NH:13][C:12](=[O:14])[CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Li+].I[CH3:18]>CN(C=O)C>[CH3:18][N:13]1[C:12](=[O:14])[CH:11]=[CH:10][N:9]=[C:8]1[NH:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=NC=CC(N1)=O
|
Name
|
|
Quantity
|
0.012 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.166 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the quenched with H2O
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was re-extracted with EtOAc (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a crude yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 30:1 dichloromethane/methanol
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=CC1=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.166 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |